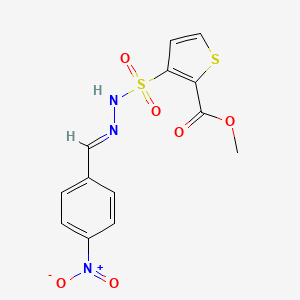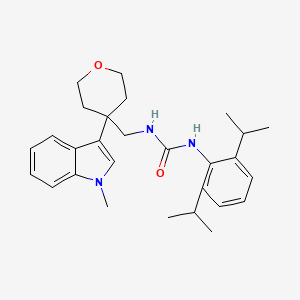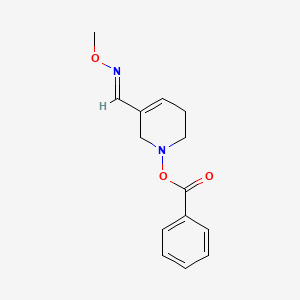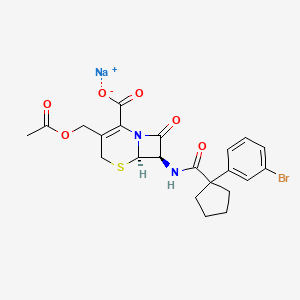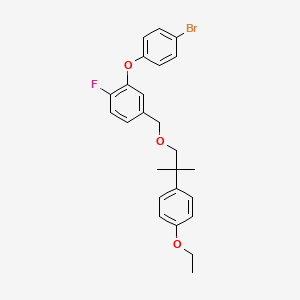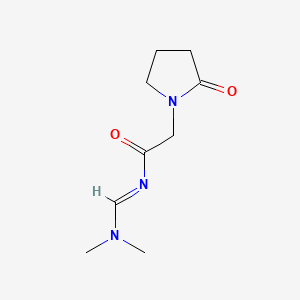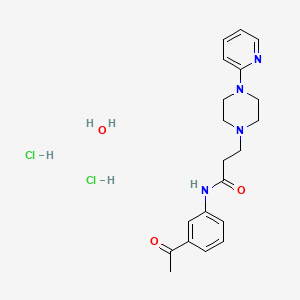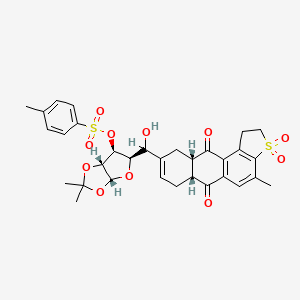
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylhydrazinium moiety, and a hydroxybutenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoyl-1,1-dimethylhydrazinium: Similar structure but lacks the hydroxybutenyl side chain.
1-Benzoyl-2,2-dimethylhydrazinium: Similar structure but with different substitution patterns on the hydrazinium moiety.
2-Hydroxy-2-methyl-3-butenylhydrazinium: Lacks the benzoyl group, focusing on the hydroxybutenyl side chain.
Uniqueness
The uniqueness of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less functionalized analogs.
Propiedades
Número CAS |
83483-13-0 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-[benzamido(dimethyl)azaniumyl]-2-methylbut-3-en-2-olate |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(2,18)11-16(3,4)15-13(17)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3,(H,15,17) |
Clave InChI |
ZYJLKUKFXQXQLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C[N+](C)(C)NC(=O)C1=CC=CC=C1)(C=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


